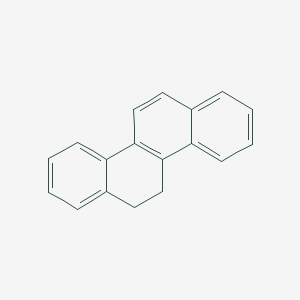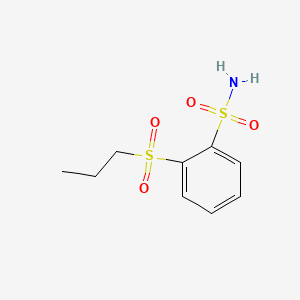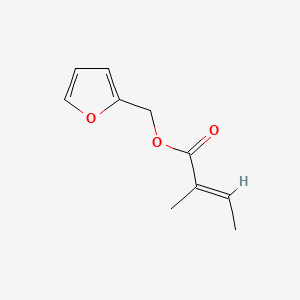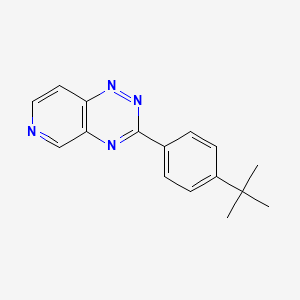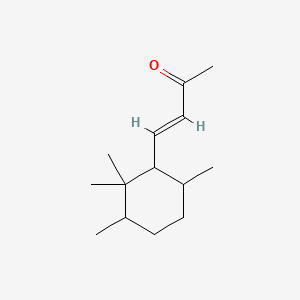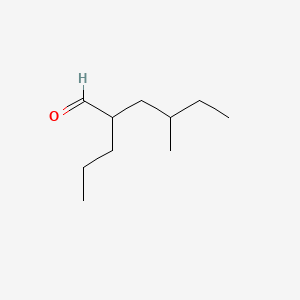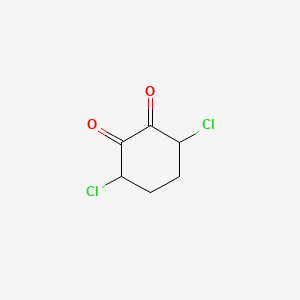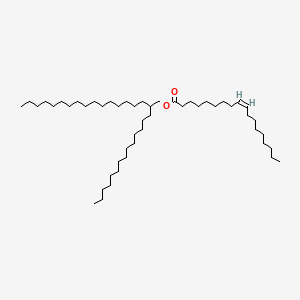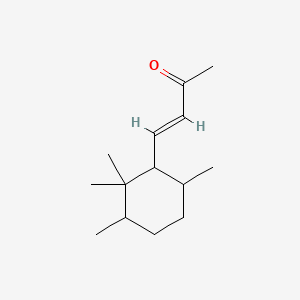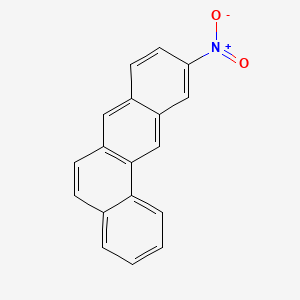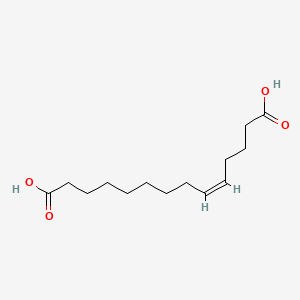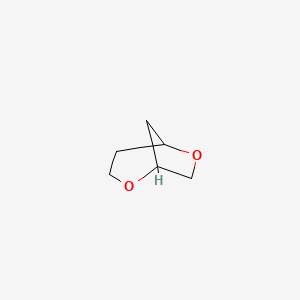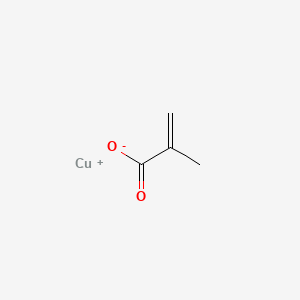
Copper(1+) methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+) methacrylate is an organometallic compound where copper is in the +1 oxidation state, coordinated with methacrylate ligands
準備方法
Synthetic Routes and Reaction Conditions: Copper(1+) methacrylate can be synthesized through the reaction of copper(I) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反応の分析
Types of Reactions: Copper(1+) methacrylate undergoes various chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(2+) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen can be used as oxidizing agents.
Reduction: Reducing agents like hydrazine or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as imidazole derivatives.
Major Products:
Oxidation: Copper(2+) methacrylate.
Reduction: Metallic copper.
Substitution: Copper complexes with new ligands.
科学的研究の応用
Copper(1+) methacrylate has diverse applications in scientific research:
Polymer Science: It is used as a catalyst in the polymerization of methacrylate monomers, leading to the formation of various polymer structures.
Biology and Medicine: Copper complexes, including this compound, have shown potential as antimicrobial and antitumor agents.
Materials Science: It is utilized in the synthesis of nanocomposites and hydrogels, which have applications in sensors, catalysis, and drug delivery systems.
作用機序
The mechanism by which copper(1+) methacrylate exerts its effects involves the interaction of the copper ion with biological molecules or polymer substrates. In biological systems, copper ions can generate reactive oxygen species, leading to oxidative stress in microbial cells, which contributes to their antimicrobial activity . In polymerization reactions, this compound acts as a catalyst, facilitating the formation of polymer chains through radical mechanisms .
類似化合物との比較
Copper(2+) methacrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(1+) acetate: Another copper(I) compound with acetate ligands instead of methacrylate.
Copper(1+) chloride: A simpler copper(I) compound without organic ligands.
Uniqueness: Its ability to act as a catalyst in polymerization reactions and its antimicrobial properties make it particularly valuable in research and industrial applications .
特性
CAS番号 |
94275-75-9 |
|---|---|
分子式 |
C4H5CuO2 |
分子量 |
148.63 g/mol |
IUPAC名 |
copper(1+);2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.Cu/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
InChIキー |
GZMLYGQURVFHLG-UHFFFAOYSA-M |
正規SMILES |
CC(=C)C(=O)[O-].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


